3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 913720-12-4
VCID: VC3014644
InChI: InChI=1S/C9H10N2O/c1-9(2)7-6(11-8(9)12)4-3-5-10-7/h3-5H,1-2H3,(H,11,12)
SMILES: CC1(C2=C(C=CC=N2)NC1=O)C
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol

3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one

CAS No.: 913720-12-4

Cat. No.: VC3014644

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one - 913720-12-4

Specification

CAS No. 913720-12-4
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
IUPAC Name 3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2-one
Standard InChI InChI=1S/C9H10N2O/c1-9(2)7-6(11-8(9)12)4-3-5-10-7/h3-5H,1-2H3,(H,11,12)
Standard InChI Key FCHBZUWVGUGJNH-UHFFFAOYSA-N
SMILES CC1(C2=C(C=CC=N2)NC1=O)C
Canonical SMILES CC1(C2=C(C=CC=N2)NC1=O)C

Introduction

Chemical Structure and Properties

3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one is characterized by a bicyclic structure featuring a pyrrole ring fused with a pyridine ring. The compound has a molecular formula of C9H10N2O with a molecular weight of 162.19 g/mol . The structure contains a lactam functional group at the 2-position and two methyl groups attached to the carbon at position 3.

Physical Properties

The compound typically exists as a solid at room temperature. The physical properties of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one are summarized in Table 1.

Table 1: Physical Properties of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one

PropertyValue
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Physical StateSolid
CAS Number109535-73-1
Synonyms3,3-Dimethyl-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one

Structure-Activity Relationship

The fused pyrrole-pyridine ring system of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one confers unique electronic properties that influence its reactivity. The nitrogen atoms in both rings and the carbonyl oxygen serve as potential hydrogen bond acceptors, while the N-H of the pyrrole can act as a hydrogen bond donor. These features are critical for the compound's interactions with biological targets .

Synthesis Methods

Several synthetic routes have been developed for preparing 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one and its derivatives. These methods typically involve multi-step procedures with various reagents and reaction conditions.

General Synthesis Approaches

The synthesis of pyrrolo[3,2-b]pyridine compounds often begins with appropriately substituted pyridine derivatives. A common approach involves the formation of the pyrrole ring through cyclization reactions.

Chemical Reactions

3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one can undergo various chemical transformations due to its reactive functional groups.

Reduction Reactions

The lactam (C=O) group at the 2-position can be reduced using appropriate reducing agents. As demonstrated in the synthesis of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, sodium borohydride in combination with boron trifluoride diethyl etherate effectively reduces the carbonyl group .

Substitution Reactions

The pyrrolo[3,2-b]pyridine scaffold can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring. The N-H of the pyrrole can also participate in substitution reactions to form N-substituted derivatives.

Functionalization Reactions

Functionalization of the pyrrolo[3,2-b]pyridine core can be achieved through various methods. For instance, introducing bromine at the 6-position creates a handle for further transformations via cross-coupling reactions .

Biological Activity

Pyrrolo[3,2-b]pyridine derivatives exhibit diverse biological activities, making them attractive scaffolds for drug development.

Enzyme Inhibition

While specific data for 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one is limited, related compounds in the pyrrolo[2,3-b]pyridine series have shown significant activity as enzyme inhibitors. For example, 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibition of Janus kinase 3 (JAK3), which is involved in immune system signaling .

Structure-Activity Relationships in Biological Systems

The interaction of pyrrolo-pyridine compounds with biological targets is influenced by their structure. For JAK3 inhibitors, docking calculations have shown that the pyrrolo-pyridine scaffold interacts with the hinge region of the ATP-binding site, with the N-H acting as a hydrogen donor and the nitrogen atom as a hydrogen acceptor .

Research Applications

3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one and its derivatives have several research applications across different scientific fields.

Medicinal Chemistry

The compound serves as an important scaffold in medicinal chemistry due to its structural features that enable binding to various biological targets. Its derivatives are being explored for potential therapeutic applications.

Synthetic Building Block

As a heterocyclic compound with multiple functional groups, 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one can serve as a valuable building block for the synthesis of more complex molecules with potential biological activities.

Kinase Inhibitor Development

Related compounds in the pyrrolo-pyridine series are being investigated as kinase inhibitors, particularly targeting JAK3, mTOR, and PI3 kinases . These targets are involved in various disease processes, including cancer, inflammation, and immune disorders.

Comparison with Similar Compounds

3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one is part of a broader family of heterocyclic compounds with varying structural features and biological properties.

Structural Variations

Several structural variations of the pyrrolo-pyridine scaffold exist, with differences in the position of the nitrogen atoms and the fusion pattern of the rings:

Table 3: Structural Comparison of Related Compounds

CompoundRing FusionPosition of N in PyridineAdditional Substituents
3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one[3,2-b]1-positionTwo methyl groups at C-3
3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one[2,3-b]7-positionTwo methyl groups at C-3
1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one[3,2-c]5-positionN-methyl, 3-methyl, 3-(p-tolyl)

Functional Differences

These structural variations lead to differences in chemical reactivity and biological activity. For example, the position of the nitrogen atom in the pyridine ring influences the electronic distribution in the molecule, affecting its interaction with biological targets. The [2,3-b] fusion pattern in pyrrolo-pyridines has shown particular promise in JAK3 inhibition .

Future Perspectives

The development and study of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one and related compounds continue to be active areas of research, with several promising directions.

Drug Development Opportunities

The scaffold's potential for targeting kinases, particularly JAK3, mTOR, and PI3 kinases, provides opportunities for developing therapeutic agents for various diseases, including cancer, autoimmune disorders, and inflammatory conditions .

Synthetic Methodology Advancement

There is ongoing research to develop more efficient, economical, and environmentally friendly methods for synthesizing pyrrolo-pyridine compounds, including 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one .

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